molecular formula C21H18ClN3S B3003862 (E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-46-5

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3003862
CAS No.: 477187-46-5
M. Wt: 379.91
InChI Key: NZAITHFUFLNNLC-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3S and its molecular weight is 379.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Reduction Processes : The compound, part of the (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles family, can undergo reduction with lithium aluminum hydride to yield derivatives like (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene, as demonstrated in a study where the structure of a related derivative was confirmed through X-ray diffraction analysis (Frolov et al., 2005).

  • Optoelectronic Applications : Thiophene dyes derived from similar compounds show potential in optoelectronic devices. These dyes, including variants of (E)-3-phenyl-2-(thiazol-2-yl)acrylonitriles, exhibit nonlinear optical limiting behavior suitable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

  • Antibacterial Applications : A study on the synthesis of (E)-3-chloro-2-(thiazol-4-yl)propenoic acid, a structurally related compound, highlights its use in acylation of cephalosporins, demonstrating its potential in developing new antibacterial agents (Nishide et al., 1988).

Biological and Medicinal Applications

  • Cancer Research : Compounds like (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile, which are structurally similar, have been synthesized and shown to possess significant anticancer, antioxidant, and anti-inflammatory properties, as per in vitro evaluations (Bhale et al., 2018).

  • Fungicidal Activity : Studies on similar thiazolylacrylonitrile derivatives have demonstrated their efficacy as fungicides, particularly against Colletotrichum gossypii, indicating their potential in agricultural applications (Shen De-long, 2010).

  • Cytotoxic Activities : Research on acrylonitriles substituted with various nitrogen heterocyclics has shown that these compounds can have significant in vitro cytotoxic potency on human cancer cell lines, offering insights into their potential use in cancer therapy (Sa̧czewski et al., 2004).

Properties

IUPAC Name

(E)-3-(3-chloro-4-methylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-3-15-5-7-16(8-6-15)20-13-26-21(25-20)17(11-23)12-24-18-9-4-14(2)19(22)10-18/h4-10,12-13,24H,3H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAITHFUFLNNLC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.